molecular formula C12H16O2 B6149368 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde CAS No. 63753-16-2

2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Cat. No.: B6149368
CAS No.: 63753-16-2
M. Wt: 192.3
InChI Key:
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Description

2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is an organic compound with the molecular formula C12H16O2 It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and a 2-methylbutan-2-yl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and 2-methylbutan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents, acids, or bases depending on the desired substitution

Major Products

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzaldehyde derivatives

Scientific Research Applications

2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyl and aldehyde groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-methylbenzaldehyde: Similar structure but with a methyl group instead of a 2-methylbutan-2-yl group.

    2-hydroxybenzaldehyde: Lacks the 2-methylbutan-2-yl group, making it less bulky and potentially less reactive in certain contexts.

Uniqueness

2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is unique due to the presence of the bulky 2-methylbutan-2-yl group, which can influence its chemical reactivity and interactions with other molecules

Properties

CAS No.

63753-16-2

Molecular Formula

C12H16O2

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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